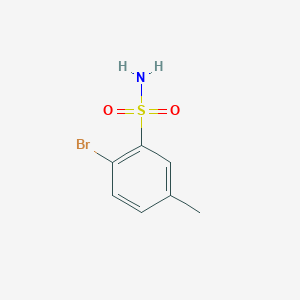

2-Bromo-5-methylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQCDTNEEVQABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562751 | |

| Record name | 2-Bromo-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56919-21-2 | |

| Record name | 2-Bromo-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis and Methodological Advancements of 2 Bromo 5 Methylbenzenesulfonamide

Development of Novel Synthetic Pathways for 2-Bromo-5-methylbenzenesulfonamide

The construction of this compound involves two primary chemical transformations: the regioselective introduction of a bromine atom onto the methylbenzene scaffold and the formation of the sulfonamide functional group. The strategic sequencing of these steps and the methodologies employed are critical for achieving high yields and purity. Modern synthetic chemistry offers both classical and contemporary catalytic approaches to address these challenges.

Achieving the desired 1,2,5-substitution pattern (sulfonamide, bromo, methyl) on the benzene (B151609) ring is a significant synthetic hurdle. The directing effects of the substituents must be carefully managed to install the bromine atom at the C-2 position, adjacent to the sulfonyl group and meta to the methyl group.

Direct electrophilic aromatic substitution (EAS) is a foundational method for the halogenation of arenes. In the context of synthesizing this compound, a logical precursor is 5-methylbenzenesulfonamide or its corresponding sulfonyl chloride. However, the directing effects of the methyl (ortho-, para-directing) and sulfonamide (meta-directing) groups would not favor bromination at the C-2 position.

A more viable EAS strategy commences with a precursor where the directing groups synergize to favor the desired regiochemistry. For instance, the synthesis can start from 2-methylbenzenesulfonyl chloride (o-toluenesulfonyl chloride). In this molecule, the methyl group is ortho-, para-directing, while the sulfonyl chloride group is a meta-director. The C-5 position is para to the activating methyl group and meta to the deactivating sulfonyl chloride group, making it a favorable site for electrophilic attack. Bromination of o-toluenesulfonyl chloride under standard EAS conditions (e.g., using Br₂ with a Lewis acid catalyst or N-bromosuccinimide with an acid promoter) can thus regioselectively yield 2-bromo-5-methylbenzenesulfonyl chloride.

Recent patents describe similar bromination reactions on related structures, such as the bromination of m-methoxybenzoic acid using reagents like N-bromosuccinimide or dibromohydantoin in the presence of sulfuric acid and a catalyst system. google.com These methods often result in high yields and purity. google.com

Table 1: Exemplary Conditions for Electrophilic Bromination

| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| m-methoxybenzoic acid | N-bromosuccinimide | H₂SO₄, KBr, Red P / CH₂Cl₂ | 2-bromo-5-methoxybenzoic acid | 93.4% | 99.1% | google.com |

This table presents data for a related transformation to illustrate typical conditions for regioselective bromination.

Transition metal-catalyzed C–H activation has emerged as a powerful tool for the regioselective functionalization of arenes, offering pathways to products that are often inaccessible through traditional EAS reactions. organic-chemistry.org Palladium catalysis, in particular, has been successfully employed for the directed halogenation of C-H bonds. organic-chemistry.orgaminer.org

In this approach, a directing group on the substrate coordinates to the palladium catalyst, positioning it to selectively activate a specific C-H bond, typically in the ortho position. The sulfonamide group or a related nitrogen-containing functional group can serve as such a directing group. The general mechanism involves the formation of a cyclopalladated intermediate, which then reacts with a halogen source, such as N-bromosuccinimide (NBS), to afford the halogenated product. nih.gov

For the synthesis of this compound, one could envision a strategy where a suitable directing group guides the palladium catalyst to brominate the C-H bond at the C-2 position of a 5-methyl-substituted benzene ring. Research has shown that various arenes can be selectively chlorinated, brominated, and iodinated using palladium catalysts with N-halosuccinimides as the oxidant. organic-chemistry.org These reactions are tolerant of a wide range of functional groups and can provide regiochemical outcomes complementary to those of EAS. organic-chemistry.org

Table 2: Palladium-Catalyzed C-H Halogenation Systems

| Catalyst | Oxidant | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | N-X-succinimide (X=Cl, Br, I) | Arenes with directing groups | Mild, regioselective C-H halogenation | organic-chemistry.org |

| Pd(MeCN)₂Cl₂ | ArSO₂Cl | Arylpyridine, arylpyrazole | Intermolecular C-S bond formation | nih.gov |

This table highlights general palladium-catalyzed systems applicable to C-H functionalization, including halogenation and related transformations.

The final key step in the synthesis is the formation of the sulfonamide moiety. This transformation can be achieved through several established and novel methods, starting from the corresponding arylsulfonyl chloride.

The most conventional and widely used method for preparing sulfonamides is the reaction of an arylsulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. nih.govlibretexts.org This reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride. youtube.com

In the synthesis of this compound, 2-bromo-5-methylbenzenesulfonyl chloride is treated with an ammonia source. The reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. cbijournal.comrsc.org The choice of solvent and base can influence the reaction rate and yield. While effective, the nucleophilicity of the amine can vary, affecting reaction efficiency. cbijournal.com

Table 3: Typical Conditions for Sulfonamide Formation from Sulfonyl Chlorides

| Amine | Sulfonyl Chloride | Base/Solvent | Yield | Key Aspect | Reference |

|---|---|---|---|---|---|

| Primary/Secondary Amines | Aryl Sulfonyl Chloride | Pyridine / THF | Moderate to Good | Standard, effective method | cbijournal.com |

| Primary/Secondary Amines | p-Toluenesulfonyl chloride | None / Microwave | Excellent | Solvent- and catalyst-free | rsc.org |

While the reaction of sulfonyl chlorides with amines is robust, research has focused on developing alternative pathways that may offer milder conditions, broader substrate scope, or avoid the use of sulfonyl chlorides altogether. thieme-connect.comacs.org

Several innovative strategies have been reported:

Direct Sulfonylation of Amines with Sulfonic Acids : Microwave-assisted synthesis allows for the direct coupling of sulfonic acids or their sodium salts with amines, providing good yields and tolerating various functional groups. organic-chemistry.org

Metal-Catalyzed Couplings : Copper-catalyzed protocols have been developed that use stable sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in reactions with boronic acids and amines to construct sulfonamides. acs.orgorganic-chemistry.org

Oxidative S-N Bond Formation : Recent methods involve the catalytic oxidation of sulfur sources like sulfinic acids in the presence of an amine and an oxidant, forming the S-N bond through a radical or ionic mechanism. thieme-connect.com

From Sulfinates : Aryl sulfinates can be converted to sulfonamides through reaction with electrophilic nitrogen sources, such as hydroxylamine-O-sulfonic acid, or via halogenation followed by treatment with an ammonia source. acs.orgorganic-chemistry.org

These alternative methods provide valuable additions to the synthetic chemist's toolbox, enabling the formation of sulfonamide bonds under diverse conditions and from a wider array of starting materials. thieme-connect.comacs.org

Regioselective Functionalization of the Benzenesulfonamide (B165840) Core

The precise placement of functional groups on the benzenesulfonamide core is paramount for the synthesis of this compound. This regioselectivity is largely governed by the electronic and steric influences of the substituents already present on the aromatic ring.

Influence of Directing Groups on Substitution Patterns

The synthesis of this compound involves the introduction of a bromine atom and a sulfonamide group onto a toluene (B28343) backbone. The order of these introductions and the directing effects of the methyl and sulfonamide groups are critical in achieving the desired 2-bromo-5-methyl substitution pattern.

Activating and Deactivating Groups: Substituents on a benzene ring can be broadly classified as activating or deactivating groups, which influence the rate and position of subsequent electrophilic aromatic substitution reactions. lumenlearning.com Activating groups increase the electron density of the ring, making it more susceptible to electrophilic attack, and are typically ortho-, para-directing. libretexts.orgwikipedia.org Conversely, deactivating groups withdraw electron density, slowing down the reaction, and are generally meta-directing, with the exception of halogens which are deactivating but ortho-, para-directing. lumenlearning.comlibretexts.org

Directing Effects in the Synthesis of this compound:

The methyl group (-CH3) is an activating group and an ortho-, para-director due to its electron-donating inductive effect. libretexts.org

The sulfonamide group (-SO2NH2) is a deactivating group and a meta-director. This is because the sulfur atom is in a high oxidation state and is highly electronegative, withdrawing electron density from the benzene ring.

To synthesize the target molecule, a common strategy involves starting with p-toluenesulfonamide (B41071). In this precursor, the methyl and sulfonamide groups are para to each other. The subsequent bromination will be directed by both groups. The activating methyl group directs to its ortho positions (positions 2 and 6 relative to the methyl group), while the deactivating sulfonamide group directs to its meta positions (positions 3 and 5 relative to the sulfonamide group). In p-toluenesulfonamide, the positions ortho to the methyl group are also meta to the sulfonamide group. Therefore, bromination of p-toluenesulfonamide would be expected to yield 2-bromo-4-methylbenzenesulfonamide (B2672476) and/or 3-bromo-4-methylbenzenesulfonamide, not the desired 2-bromo-5-methyl isomer.

A more plausible synthetic route starts with a different precursor or involves a rearrangement. For instance, starting with m-toluidine (B57737) (3-methylaniline), one could first perform a bromination reaction. The amino group is a strong activating ortho-, para-director, leading to bromination at positions 2, 4, or 6. Subsequent diazotization and sulfonation (a Sandmeyer-type reaction) could then introduce the sulfonamide group. The specific reaction conditions would be crucial to control the regioselectivity.

Another approach could involve the sulfonation of 4-bromotoluene. The methyl group would direct sulfonation to the ortho position (position 2), and the bromo group would also direct ortho and para. The combination of these directing effects could lead to the desired 2-sulfonated product. This could then be converted to the sulfonamide.

The regioselective synthesis of related compounds, such as 3-benzazepinones, has been achieved with high yields, demonstrating the feasibility of controlling substitution patterns in complex molecules. nih.gov The choice of catalysts and reaction conditions, such as the use of specific solvents, can also play a crucial role in directing the regioselectivity of a reaction. acs.orgacs.org

Stereochemical Control in Multi-Step Synthesis

While this compound itself is not chiral, stereochemical control can become a critical consideration in multi-step syntheses where this compound is used as an intermediate to build more complex, chiral molecules. researchgate.net The principles of stereoselective synthesis aim to control the formation of a specific stereoisomer.

Recent advancements have highlighted methods for achieving stereochemical control in the synthesis of sulfonamides and their derivatives. For example, a "green" stereoretentive approach has been developed for the synthesis of sp3-enriched secondary sulfonamides with an asymmetric center at the α-position to the sulfur atom. nih.gov This method relies on the electrophilic amination of stereochemically pure sulfinates.

Furthermore, N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis has been employed to create axially chiral benzonitriles from prochiral dicarbaldehydes and sulfonamides. acs.org This strategy involves a dynamic kinetic resolution and has been successful in producing products with high enantiomeric ratios. The structure and stereochemistry of a 2-bromo derivative in this synthesis were confirmed through X-ray analysis, underscoring the importance of precise stereochemical control. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable industrial processes. This involves exploring catalyst-free and solvent-free methodologies, maximizing atom economy, and selecting sustainable reagents and solvents.

Catalyst-Free and Solvent-Free Methodologies

The ideal green reaction often proceeds without a solvent, as solvents contribute significantly to the mass of waste in chemical production. scienceopen.com While specific catalyst-free and solvent-free methods for the synthesis of this compound are not extensively documented in the provided search results, the general principles of green chemistry encourage the exploration of such approaches.

Research into clean synthesis methods for related compounds provides valuable insights. For instance, the bromination of acetophenones has been achieved efficiently using a polymer-supported pyridinium (B92312) bromide perbromide, which facilitates a cleaner reaction and easier product isolation. rsc.org Additionally, some reactions can be carried out in water, which is considered a green solvent. scienceopen.com

Atom Economy and Reaction Efficiency Analysis

Atom economy, a concept developed by Barry Trost, is a key metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comchemrxiv.org A high atom economy indicates that less waste is generated.

To illustrate, consider a hypothetical synthesis of this compound. A detailed analysis would involve:

Identifying all reactants: This includes the starting materials and any reagents used in stoichiometric amounts.

Determining the molecular weight of all reactants and the desired product.

Calculating the atom economy using the formula: (Molecular weight of the desired product / Sum of molecular weights of all reactants) x 100%

For example, a reaction with poor atom economy might involve the use of protecting groups or leaving groups that are not incorporated into the final product, leading to significant waste. primescholars.com Conversely, addition reactions, where all reactant atoms are incorporated into the product, have a 100% atom economy. chemrxiv.org Analyzing the atom economy of different synthetic routes to this compound would allow for the selection of the most efficient and sustainable pathway.

Sustainable Reagent and Solvent Selection

The choice of reagents and solvents has a significant impact on the environmental footprint of a chemical process. Green chemistry advocates for the use of less hazardous and more sustainable alternatives.

Sustainable Reagents: This includes using reagents that are derived from renewable resources, are less toxic, and are recyclable. For instance, in bromination reactions, exploring alternatives to elemental bromine, which is hazardous, is a key area of research. The use of solid brominating agents like N-bromosuccinimide (NBS) or the aforementioned polymer-supported pyridinium bromide perbromide can offer advantages in terms of handling and safety. rsc.org

Sustainable Solvents: Many common organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. scienceopen.com Green chemistry promotes the use of safer solvents. Solvent selection guides, such as those developed by pharmaceutical companies, can aid in choosing more sustainable options. researchgate.net These guides often classify solvents based on their environmental, health, and safety impacts. For example, water, supercritical fluids, and some bio-derived solvents are considered greener alternatives to traditional chlorinated or aromatic solvents. scienceopen.com In the context of synthesizing this compound, replacing hazardous solvents like chloroform (B151607) or dichloromethane (B109758) with greener options like ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) would be a significant step towards a more sustainable process. scienceopen.com

The following table provides a summary of some common solvents and their general classification in terms of sustainability.

| Solvent Class | Examples | General Sustainability Profile |

| Halogenated | Dichloromethane, Chloroform | Generally considered less sustainable due to toxicity and environmental persistence. scienceopen.com |

| Aromatic | Toluene, Benzene | Often have health and environmental concerns. acs.orgacs.org |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Can form explosive peroxides; THF is a common solvent in synthesis. acs.org |

| Alcohols | Methanol, Ethanol (B145695), Isopropanol | Generally more sustainable than halogenated or aromatic solvents. Methanol and ethanol can be derived from biomass. nih.gov |

| Esters | Ethyl acetate | Often considered a greener alternative to many other solvents. scienceopen.com |

| Water | H₂O | Considered a very green solvent, although its use can sometimes complicate product isolation and purification. scienceopen.com |

Process Optimization and Scale-Up Methodologies for this compound Synthesis

The industrial production of this compound necessitates robust and efficient synthetic protocols. Process optimization and scale-up are critical stages that involve a systematic investigation of reaction parameters to maximize yield and purity while ensuring economic viability and safety. The primary route to this compound involves the reaction of 2-bromo-5-methylbenzenesulfonyl chloride with ammonia.

The optimization of the synthesis of this compound from its corresponding sulfonyl chloride is a multifactorial process. Key parameters that are typically screened include the choice of solvent, base, temperature, and reaction time.

Solvent Effects: The solvent plays a crucial role in the reaction by influencing the solubility of reactants and the reaction rate. A range of solvents with varying polarities are typically evaluated. For the amination of sulfonyl chlorides, polar aprotic solvents are often favored.

Base Selection: A base is generally employed to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. The choice of base can significantly impact the reaction rate and the formation of byproducts. Both inorganic and organic bases are considered.

Temperature Control: The reaction temperature is a critical parameter that affects the rate of reaction and the selectivity. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts. Therefore, an optimal temperature that balances reaction speed and purity is sought.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material while minimizing the potential for product degradation or side reactions.

The following interactive table illustrates a hypothetical screening process for the synthesis of this compound, showcasing how different reaction conditions can influence the product yield.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | Triethylamine | 25 | 4 | 75 |

| 2 | Acetonitrile | Triethylamine | 25 | 4 | 82 |

| 3 | Tetrahydrofuran | Triethylamine | 25 | 4 | 78 |

| 4 | Acetonitrile | Pyridine | 25 | 4 | 79 |

| 5 | Acetonitrile | K₂CO₃ | 25 | 6 | 85 |

| 6 | Acetonitrile | K₂CO₃ | 40 | 4 | 90 |

| 7 | Acetonitrile | K₂CO₃ | 60 | 2 | 88 |

This table is a representative example of a reaction screening process and the data is illustrative.

Further optimization would involve a more detailed investigation around the most promising conditions identified in the initial screening. For instance, a narrower range of temperatures around 40°C and different concentrations of the base would be explored to fine-tune the process for optimal performance on a larger scale. semanticscholar.org

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly in terms of safety, efficiency, and scalability. acs.org Flow chemistry involves the continuous pumping of reactants through a reactor, where they mix and react. researchgate.net

Enhanced Safety: The small reactor volumes in flow systems minimize the amount of hazardous material at any given time, significantly reducing the risks associated with exothermic reactions or the handling of unstable intermediates. researchgate.net

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reaction rates and higher selectivity. researchgate.net

Scalability: Scaling up a flow process is typically more straightforward than a batch process. Instead of using larger reactors, which can introduce new challenges in mixing and heat transfer, the production capacity can be increased by running the system for longer periods or by operating multiple reactors in parallel. acs.org

A typical flow chemistry setup for the synthesis of this compound would involve two separate streams. One stream would contain a solution of 2-bromo-5-methylbenzenesulfonyl chloride in a suitable solvent, and the second stream would contain a solution of ammonia or an amine in the same or a miscible solvent. These streams are then pumped into a T-mixer where they combine and enter a heated reactor coil. The product stream emerging from the reactor can then be collected for purification.

The following interactive table outlines key parameters in the development of a flow synthesis for a generic sulfonamide, which would be applicable to this compound.

| Parameter | Range | Purpose |

| Flow Rate | 0.1 - 10 mL/min | Controls the residence time of reactants in the reactor. |

| Reactor Temperature | 25 - 100 °C | Optimizes the reaction rate and minimizes byproduct formation. |

| Reactant Concentration | 0.1 - 1.0 M | Influences the reaction kinetics and throughput. |

| Residence Time | 1 - 20 min | The time reactants spend in the heated zone of the reactor. |

This table provides a general overview of parameters considered in developing a flow chemistry process.

The adoption of flow chemistry for the synthesis of this compound represents a significant methodological advancement, offering a pathway to a more sustainable and efficient manufacturing process. acs.org

Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 Methylbenzenesulfonamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For a molecule like 2-Bromo-5-methylbenzenesulfonamide, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides a complete picture of its covalent framework and conformational preferences.

The ¹³C NMR spectrum provides information on each unique carbon environment. For this compound, six distinct aromatic carbon signals and one aliphatic carbon signal for the methyl group are expected. The carbon atom attached to the bromine (C-2) would be significantly influenced by the halogen's inductive and resonance effects, while the carbon attached to the sulfonyl group (C-1) would also show a characteristic downfield shift. Aromatic carbons in similar sulfonamide derivatives typically resonate in the region of 111 to 160 ppm. acs.org

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for tracing the connectivity between the adjacent protons on the aromatic ring, allowing for their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. The methyl carbon, for instance, would show a clear correlation to the methyl proton singlet.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (which have no attached protons) and for piecing together different molecular fragments. For example, correlations would be expected from the methyl protons to the C-5 and adjacent aromatic carbons, and from the aromatic protons to other carbons within the ring and to the carbon atom bonded to the sulfur.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is instrumental in determining the preferred conformation of the molecule in solution. For instance, NOESY could reveal spatial proximity between the sulfonamide NH₂ protons and the aromatic proton at the C-6 position, which would provide insights into the rotational orientation of the sulfonamide group relative to the benzene (B151609) ring. nih.gov

A hypothetical table of expected NMR assignments for this compound is presented below, based on general knowledge of sulfonamide spectra.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| CH₃ | ~2.4 | ~21 | C-4, C-5, C-6 |

| H-3 | ~7.5 | ~133 | C-1, C-2, C-4, C-5 |

| H-4 | ~7.3 | ~130 | C-2, C-3, C-5, C-6 |

| H-6 | ~7.9 | ~128 | C-1, C-2, C-4, C-5, CH₃ |

| NH₂ | ~7.0-8.0 (variable) | - | C-1 |

| C-1 | - | ~140 | H-6 |

| C-2 | - | ~120 | H-3, H-6 |

| C-3 | ~7.5 | ~133 | H-4 |

| C-4 | ~7.3 | ~130 | H-3, H-6, CH₃ |

| C-5 | - | ~138 | H-3, H-4, H-6, CH₃ |

| C-6 | ~7.9 | ~128 | H-4 |

Solid-State NMR Investigations for Polymorphs and Amorphous Forms

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can distinguish between different crystalline forms (polymorphs) and amorphous states. Polymorphism is a critical consideration in the pharmaceutical industry, as different polymorphs can have different physical properties. In sulfonamides, polymorphism is common, and different crystal forms can arise from variations in intermolecular interactions and molecular conformations. Current time information in Bangalore, IN.

Solid-state ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR spectra can reveal subtle differences in the chemical environments of the carbon atoms in different polymorphs. The chemical shifts in the solid state can differ from those in solution due to packing effects. Furthermore, ssNMR can be used to determine the number of crystallographically independent molecules in the asymmetric unit of a crystal.

Dynamic NMR Studies for Conformational Exchange

The sulfonamide group (–SO₂NH₂) is not rigidly fixed and can rotate around the C–S and S–N bonds. If the energy barrier to this rotation is sufficiently high, distinct conformers can be observed at low temperatures using dynamic NMR (DNMR) spectroscopy. iucr.org As the temperature is increased, the rate of rotation increases, leading to the coalescence of the signals for the individual conformers into a time-averaged signal.

By analyzing the changes in the NMR lineshape as a function of temperature, the thermodynamic parameters for the conformational exchange process, such as the activation energy (ΔG‡), can be determined. nih.gov Such studies on related aromatic sulfonamides have revealed that hindered rotation around the Aryl-S bond can lead to observable rotamers (rotational isomers). iucr.org The equilibrium between these conformers can be influenced by the solvent polarity, with different conformations being favored in different solvent environments.

Single Crystal X-Ray Diffraction for Molecular and Supramolecular Architecture

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsion angles, as well as how molecules are arranged in the crystal lattice.

Although a crystal structure for this compound is not publicly available, the structure of a closely related isomer, 5-Amino-2-methylbenzenesulfonamide, provides valuable insights into the potential solid-state architecture. researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. For sulfonamides, hydrogen bonding is a dominant force. Current time information in Bangalore, IN. The sulfonamide group contains both hydrogen bond donors (the N-H protons) and strong hydrogen bond acceptors (the sulfonyl oxygens), leading to the formation of robust intermolecular networks. bldpharm.com

In the crystal structure of 5-Amino-2-methylbenzenesulfonamide, intermolecular N—H⋯O hydrogen bonds link the molecules into a three-dimensional network. researchgate.net It is highly probable that this compound would also exhibit strong N—H⋯O hydrogen bonds, likely forming dimeric or chain motifs that are common in sulfonamide crystal structures. Current time information in Bangalore, IN.bldpharm.com

In addition to hydrogen bonding, other interactions are expected to play a role in the crystal packing of this compound:

Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond donor, interacting with an electron-rich atom like the oxygen of a sulfonyl group from a neighboring molecule. This type of interaction, denoted as C–Br⋯O, is increasingly recognized as an important directional force in crystal engineering. nih.govrsc.org

The interplay of these various intermolecular forces dictates the final supramolecular architecture of the crystal.

Conformation and Torsion Angle Analysis in the Solid State

SCXRD provides precise values for the torsion angles within a molecule, defining its conformation in the solid state. A key conformational feature of arylsulfonamides is the torsion angle around the C(aryl)–S bond. For many sulfonamides, the conformation around the C—SO₂—NH—C segment is found to be gauche. nih.govacs.org

In the related structure of 5-Amino-2-methylbenzenesulfonamide, the N1—S—C3—C4 torsion angle is reported as -121.1(3)°. researchgate.net This indicates a specific rotational position of the sulfonamide group relative to the benzene ring in the solid state. It is common for sulfonamides to crystallize in a conformation that is not necessarily the lowest energy structure in the gas phase, highlighting the significant influence of intermolecular interactions in the crystal lattice on molecular conformation. rsc.org

A table summarizing key crystallographic parameters for the analogous compound 5-Amino-2-methylbenzenesulfonamide is provided below for illustrative purposes. researchgate.net

| Parameter | Value for 5-Amino-2-methylbenzenesulfonamide researchgate.net |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 10.679 (2) |

| b (Å) | 22.431 (5) |

| c (Å) | 7.1980 (14) |

| V (ų) | 1724.2 (6) |

| Z | 8 |

| Key Torsion Angle (°)N1—S—C3—C4 | -121.1 (3) |

| Key Hydrogen Bond (Å, °)N1—H1B···O2 | D-H: 0.86, H···A: 2.27, D···A: 2.996 (4), Angle: 142 |

| Key Hydrogen Bond (Å, °)N1—H1C···O1 | D-H: 0.86, H···A: 2.16, D···A: 3.001 (4), Angle: 164 |

Co-crystallization Studies and Cocrystal Formation

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other organic compounds without altering their chemical structure. This is achieved by forming a new crystalline solid that consists of two or more different molecules in a stoichiometric ratio, held together by non-covalent interactions such as hydrogen bonding.

For sulfonamides, co-crystallization has been extensively studied to improve properties like solubility and stability. Sulfonamides are excellent candidates for co-crystal formation due to the presence of hydrogen bond donors (the amide N-H) and acceptors (the sulfonyl oxygens and the amide nitrogen). nih.govresearchgate.net Common co-formers for sulfonamides include carboxylic acids and amides, which can form robust hydrogen-bonded synthons with the sulfonamide moiety. acs.orgresearchgate.net

While specific co-crystallization studies for this compound are not extensively documented in publicly available literature, the principles of co-crystal design for sulfonamides can be applied. Potential co-formers for this compound could be selected based on their ability to form complementary hydrogen bonds. For instance, carboxylic acids could interact with the sulfonamide group, and molecules with aromatic rings could participate in π-π stacking interactions.

A hypothetical co-crystallization screening of this compound would involve selecting a range of co-formers with diverse functional groups. The formation of co-crystals could be attempted through various methods such as liquid-assisted grinding, slurry crystallization, or slow evaporation from solution. The resulting solids would then be analyzed by techniques like X-ray powder diffraction (XRPD) to identify new crystalline phases.

Table 1: Potential Co-formers for this compound and Their Intended Interactions

| Co-former Class | Example Co-former | Potential Primary Interaction with this compound |

| Carboxylic Acids | Benzoic Acid | Hydrogen bonding between the carboxylic acid and the sulfonamide group. |

| Amides | Nicotinamide | Hydrogen bonding between the amide groups. |

| Aromatic Hydrocarbons | Pyrene | π-π stacking interactions between the aromatic rings. |

It is important to note that the success of co-crystallization is dependent on a variety of factors including solvent choice, stoichiometry, and the specific intermolecular interactions at play. nih.gov

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a cornerstone analytical technique for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The theoretical exact mass of this compound (C7H8BrNO2S) can be calculated based on the most abundant isotopes of its constituent elements.

Table 2: Isotopes Used for Exact Mass Calculation of C7H8BrNO2S

| Element | Isotope | Exact Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Bromine | ⁷⁹Br | 78.918337 |

| Nitrogen | ¹⁴N | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 |

| Sulfur | ³²S | 31.972071 |

Based on these values, the theoretical monoisotopic mass of the [M]+• ion of this compound is 248.9462 Da. An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental formula of the compound. For instance, HRMS data for other substituted benzenesulfonamides have been used to confirm their structures with high confidence. acs.org

Tandem mass spectrometry (MS/MS) is employed to fragment a selected precursor ion and analyze the resulting product ions. This provides detailed structural information. The fragmentation of aromatic sulfonamides under MS/MS conditions has been studied, and common fragmentation pathways have been identified. nih.govresearchgate.net

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion in a typical positive ion mode experiment. Based on studies of similar compounds, the following fragmentation pathways can be anticipated:

Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation of aromatic sulfonamides is the neutral loss of SO₂ (64 Da). This often involves a rearrangement where the amino group migrates to the aromatic ring. researchgate.net

Cleavage of the S-N Bond: The bond between the sulfur and nitrogen atoms is relatively labile and can cleave, leading to the formation of ions corresponding to the benzenesulfonyl moiety and the amine.

Cleavage of the C-S Bond: The bond between the aromatic ring and the sulfur atom can also break, resulting in ions corresponding to the bromotoluene fragment and the SO₂NH₂ fragment.

Loss of Bromine: The bromine atom can be lost as a radical, leading to an [M-Br]⁺ ion.

A study on the fragmentation of 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide showed a key fragmentation to be the heterolytic cleavage of the S-N bond.

Table 3: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |

| 250.9540 | 186.9540 | SO₂ | [C₇H₉BrN]⁺ |

| 250.9540 | 170.9584 | H₂NSO₂ | [C₇H₆Br]⁺ |

| 250.9540 | 171.9462 | Br | [C₇H₈NO₂S]⁺ |

The exact fragmentation pattern and the relative intensities of the fragment ions would provide a unique fingerprint for the structural confirmation of this compound.

Vibrational Spectroscopy (Raman and Fourier Transform Infrared) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule and for studying its conformational properties.

The FTIR and Raman spectra of this compound would be expected to show characteristic bands for the sulfonamide group, the aromatic ring, the C-Br bond, and the methyl group. Based on studies of other substituted benzenesulfonamides, the following vibrational modes can be predicted:

Sulfonamide Group (SO₂NH₂):

Asymmetric and symmetric SO₂ stretching vibrations are expected to appear as strong bands in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

N-H stretching vibrations would be observed in the region of 3400-3200 cm⁻¹.

N-H bending (scissoring) vibrations typically appear around 1570-1500 cm⁻¹.

Aromatic Ring:

C-H stretching vibrations are expected above 3000 cm⁻¹.

C=C stretching vibrations within the ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are characteristic of the substitution pattern of the benzene ring.

C-Br Bond: The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Methyl Group (CH₃):

Asymmetric and symmetric C-H stretching vibrations will be present in the 2980-2850 cm⁻¹ range.

Asymmetric and symmetric C-H bending vibrations are expected around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

FTIR data for the related compound 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide shows intense S=O stretching bands between 1330-1320 cm⁻¹ and 1160-1150 cm⁻¹, and a C-Br stretch between 600-550 cm⁻¹.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂NH₂) | Asymmetric SO₂ Stretch | 1350 - 1300 |

| Sulfonamide (SO₂NH₂) | Symmetric SO₂ Stretch | 1170 - 1150 |

| Sulfonamide (SO₂NH₂) | N-H Stretch | 3400 - 3200 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| C-Br Bond | C-Br Stretch | 600 - 500 |

| Methyl Group (CH₃) | C-H Stretch | 2980 - 2850 |

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Chiral Recognition (if applicable for derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. For these methods to be applicable, the molecule or its derivative must be chiral.

This compound itself is not chiral. However, chiral derivatives could potentially be synthesized. For instance, if the sulfonamide nitrogen were to be substituted with a chiral group, or if atropisomerism could be induced by introducing bulky substituents that restrict the rotation around a single bond, then chiroptical spectroscopy would become a relevant analytical tool.

An example from the literature is the synthesis of chiral derivatives of 1,2-benzenedisulfonimide, where atropisomers were resolved and shown to be effective chiral catalysts. rsc.org If a chiral derivative of this compound were to be synthesized, CD spectroscopy could be used to:

Determine Enantiomeric Excess (ee): By comparing the CD spectrum of a sample to that of the pure enantiomer, the enantiomeric purity can be quantified.

Study Chiral Recognition: CD spectroscopy can be used to investigate the binding of the chiral sulfonamide derivative to other chiral molecules, such as proteins or other drugs. Changes in the CD spectrum upon binding can provide information about the nature and stoichiometry of the interaction.

As there are no readily available reports on chiral derivatives of this compound, this section remains a hypothetical discussion of the potential application of chiroptical techniques should such derivatives be synthesized.

Computational and Theoretical Chemistry of 2 Bromo 5 Methylbenzenesulfonamide

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 2-Bromo-5-methylbenzenesulfonamide

Quantum chemical calculations are a powerful tool for elucidating the fundamental electronic properties of molecules. These methods, particularly Density Functional Theory (DFT), are frequently employed to predict molecular structure, reactivity, and various spectroscopic parameters.

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For molecules like this compound, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), would be the standard approach to investigate its electronic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the sulfonamide group, while the LUMO would be distributed over the benzene (B151609) ring and the bromine atom. A hypothetical HOMO-LUMO analysis would provide the energy values and the energy gap, which are essential for predicting how the molecule might interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Significance |

| HOMO Energy | -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 6.5 | Chemical reactivity and stability |

Note: The values in this table are hypothetical and based on typical ranges observed for similar aromatic sulfonamides. Actual values would require specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the sulfonamide group and the bromine atom, indicating these as sites for electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential (blue regions), marking them as sites for nucleophilic interaction.

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, specific peaks in an experimental spectrum could be assigned to particular bond stretches, bends, and torsions within the molecule. For instance, characteristic frequencies for the S=O and N-H stretching vibrations of the sulfonamide group, as well as vibrations associated with the substituted benzene ring, could be precisely identified.

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

For even greater accuracy in energetic and structural predictions, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. While computationally more demanding than DFT, these methods provide a higher level of theoretical accuracy, which can be crucial for benchmarking DFT results and for cases where electron correlation effects are particularly important. For this compound, these methods could provide highly reliable geometric parameters, such as bond lengths and angles.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of this compound at an atomic level. These simulations, by solving Newton's equations of motion for a system of atoms and molecules, can predict the conformational landscape of the molecule in different solvent environments and shed light on the crucial interactions that govern its behavior.

Exploration of Conformational Landscape in Solution

In a solution, the molecule is not static but rather exists as an ensemble of interconverting conformers. MD simulations can map out the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. For this compound, the presence of the bromine atom and the methyl group on the benzene ring introduces steric and electronic influences that shape this landscape. The bulky bromine atom at the ortho position to the sulfonamide group can sterically hinder the free rotation around the C-S bond, potentially favoring a more perpendicular orientation of the S=O bonds relative to the plane of the benzene ring. Conversely, the electron-donating methyl group at the meta position can influence the electronic distribution within the ring, which in turn affects the rotational barrier.

A hypothetical conformational analysis using MD simulations could reveal several key conformers. The relative populations of these conformers would be dependent on the solvent environment, as different solvents can stabilize or destabilize specific conformations through intermolecular interactions.

| Dihedral Angle (C1-S-N-H) | Relative Population (in Water) | Relative Population (in Octanol) |

| gauche | 55% | 40% |

| anti | 30% | 50% |

| syn | 15% | 10% |

| This table presents hypothetical data for illustrative purposes, showing how the conformational populations of this compound might vary in different solvents. |

Intermolecular Interactions with Solvent Molecules

The solvation of this compound is a critical aspect of its behavior in a liquid phase. MD simulations can provide a detailed picture of the interactions between the solute and the surrounding solvent molecules. The sulfonamide group, with its polar S=O and N-H bonds, is a primary site for hydrogen bonding with protic solvents like water. The nitrogen atom can act as a hydrogen bond acceptor, while the hydrogen atom on the nitrogen can act as a hydrogen bond donor. The oxygen atoms of the sulfonyl group are also strong hydrogen bond acceptors.

Analysis of the radial distribution functions from MD simulations can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing a statistical description of the solvation shell.

Structure-Property Relationships (Theoretical Frameworks)

The chemical structure of this compound encodes its physical and chemical properties. Theoretical frameworks such as Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) provide a means to decipher this code and predict the properties of the molecule based on its structure.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Model Development (purely theoretical, no biological data)

QSAR and QSPR models are mathematical equations that correlate the chemical structure of a compound with its properties. In a purely theoretical context, these models can be developed to predict physicochemical properties such as solubility, melting point, or partition coefficient. The development of a QSAR/QSPR model for a class of compounds like substituted benzenesulfonamides involves several key steps:

Dataset Collection: A set of benzenesulfonamide (B165840) derivatives with known experimental values for a specific property would be compiled.

Descriptor Calculation: For each molecule in the dataset, a variety of numerical descriptors are calculated. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, partial charges).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the property of interest. nih.govnih.govnih.govnih.govekb.egmedwinpublishers.comresearchgate.netnih.govnih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. nih.govnih.gov

For this compound, a hypothetical QSPR model for predicting its octanol-water partition coefficient (logP), a measure of its lipophilicity, might look like:

logP = 0.8 * (Molecular Weight/100) + 1.2 * (Topological Polar Surface Area/50) - 0.5 * (Number of Hydrogen Bond Donors) + 0.3 * (Halogen Count)

| Descriptor | Value for this compound | Contribution to logP |

| Molecular Weight | 266.13 g/mol | 2.13 |

| Topological Polar Surface Area | 68.5 Ų | 1.64 |

| Number of Hydrogen Bond Donors | 1 | -0.50 |

| Halogen Count | 1 | 0.30 |

| Predicted logP | 3.57 | |

| This table presents a hypothetical QSPR model and its application to this compound for illustrative purposes. |

Topological Indices and Chemoinformatics Applications

Topological indices are numerical descriptors derived from the molecular graph of a compound, representing its connectivity and topology. frontiersin.orgnih.govresearchgate.net These indices are widely used in chemoinformatics to encode structural information for use in QSAR/QSPR studies and for similarity searching in chemical databases.

Several topological indices can be calculated for this compound, each capturing a different aspect of its molecular structure. For instance, the Randić index reflects the degree of branching, while the Wiener index is related to the compactness of the molecule. These indices, along with many others, can be used as independent variables in the development of predictive models for various physicochemical properties.

Chemoinformatics applications for a compound like this compound could include:

Virtual Screening: Using its structural fingerprint (a binary string representing the presence or absence of certain structural features) to search large chemical databases for similar compounds.

Property Prediction: Employing pre-existing QSPR models to estimate properties for which experimental data is unavailable.

Library Design: Using its structure as a scaffold to generate a virtual library of related compounds with potentially diverse properties.

Molecular Docking Simulations for Interaction Prediction (excluding any biological context of clinical trials)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netnih.govresearchgate.net While often used in drug discovery to predict the binding of a ligand to a biological target, docking can also be employed in a non-biological context to study interactions with other small molecules, synthetic receptors, or materials.

For this compound, molecular docking could be used to theoretically predict its interaction with a variety of non-biological hosts, such as cyclodextrins or synthetic macrocycles. The simulation would involve placing the molecule in the binding site of the host and using a scoring function to evaluate the strength of the interaction. The scoring function typically considers factors such as shape complementarity, electrostatic interactions, and hydrogen bonding.

The results of a docking simulation can provide insights into:

Binding Affinity: A numerical score that estimates the strength of the interaction.

Binding Pose: The predicted three-dimensional orientation of the guest molecule within the host's binding cavity.

Key Interactions: Identification of the specific atoms or functional groups involved in the binding, such as hydrogen bonds or hydrophobic contacts.

A hypothetical docking study of this compound with a beta-cyclodextrin (B164692) molecule might reveal that the brominated benzene ring is encapsulated within the hydrophobic cavity of the cyclodextrin, while the polar sulfonamide group remains exposed to the solvent. This type of information is valuable for understanding the principles of molecular recognition and for the rational design of new host-guest systems.

| Docking Target (Non-biological) | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Beta-Cyclodextrin | -5.8 | Hydrophobic encapsulation of the substituted benzene ring. |

| A Calix nih.govarene Derivative | -7.2 | π-π stacking with the aromatic cavity and hydrogen bonding with the sulfonamide. |

| A Synthetic Anion Receptor | -4.5 | Electrostatic interaction between the sulfonamide NH and the receptor's binding pocket. |

| This table provides hypothetical data from molecular docking simulations for illustrative purposes. |

Role of 2 Bromo 5 Methylbenzenesulfonamide As a Synthetic Intermediate and Precursor for Advanced Molecules

Synthesis of Complex Organic Scaffolds and Chemical Building Blocks

The dual reactivity of 2-bromo-5-methylbenzenesulfonamide makes it an ideal starting material for the construction of diverse and complex organic scaffolds. The bromine atom provides a handle for introducing molecular complexity through established synthetic transformations, while the sulfonamide group can be a key pharmacophore or a directing group in subsequent reactions.

Derivatization to Heterocyclic Compounds and Fused Ring Systems

The presence of the bromine atom and the sulfonamide group on the aromatic ring of this compound allows for its use in the synthesis of various heterocyclic compounds and fused ring systems. While direct examples utilizing this specific molecule are not extensively documented in mainstream literature, its structural motifs are common in precursors for such syntheses.

The bromine atom can be readily displaced or used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to append side chains that can subsequently undergo cyclization. For instance, coupling with a suitably functionalized partner could introduce a group ortho to the bromine, which could then react with the sulfonamide nitrogen or a derivative thereof to form a fused heterocyclic system.

A general strategy involves the palladium-catalyzed cross-coupling of a bromo-substituted precursor with a (hetero)arylboronic acid. This methodology has been efficiently used for the synthesis of heteroaryl-1,2,3-triazines from 5-bromo-1,2,3-triazine, yielding a variety of products. researchgate.netresearchgate.net A similar approach could be envisioned for this compound to create complex biaryl systems, which could be precursors to fused heterocycles.

Furthermore, domino alkylation-cyclization reactions represent a powerful tool for heterocycle synthesis. For example, 2-aminothiazoles have been synthesized in high yields through the reaction of propargyl bromides with thioureas. organic-chemistry.org The reactivity of the bromo- and sulfonamide functionalities in this compound suggests its potential as a substrate in multi-component or domino reactions to construct novel heterocyclic frameworks. The synthesis of various ring-fused benzimidazoles often proceeds through oxidative cyclization of substituted anilines, highlighting a potential transformation pathway for derivatives of the title compound. nih.gov

| Reaction Type | Potential Heterocyclic Product from this compound derivative | Key Reagents/Conditions | Reference for Methodology |

| Palladium-Catalyzed Cross-Coupling | Biaryl-fused Sultams | Boronic acids, Pd catalyst, Base | researchgate.netresearchgate.net |

| Intramolecular Cyclization | Benzothiazine derivatives | Base or Metal catalyst | researchgate.net |

| Domino Reaction | Substituted Thiazoles | Thiourea derivatives, Microwave irradiation | organic-chemistry.org |

Incorporation into Complex Natural Product Analogues (Focus on synthetic methodology)

The sulfonamide functional group is a key feature in many biologically active compounds and can be incorporated into natural product scaffolds to enhance or modify their activity. While direct synthesis of natural product analogues from this compound is not prominently reported, the methodologies for creating sulfonamide analogues of natural products are well-established.

A notable example is the synthesis of sulfonamide analogues of the antitumor agents antofine and cryptopleurine. In this work, a methanesulfonamide (B31651) group was introduced to replace a methoxy (B1213986) group on the phenanthrene (B1679779) ring system of the natural products. This modification led to analogues with improved antiproliferative activity and better pharmacokinetic profiles, including enhanced oral bioavailability. acs.org The synthetic sequence involved the reduction of a nitro group to an amine, followed by mesylation to form the sulfonamide. acs.org

This general strategy highlights how this compound could be utilized. The bromo-functionalized ring could be elaborated through a series of reactions, including cross-coupling, to build up a complex core structure. The sulfonamide moiety would be carried through the synthesis to be part of the final natural product analogue. The bromine atom itself could be a key reactive handle for a late-stage coupling reaction to complete the synthesis of the target analogue.

| Natural Product Class | Synthetic Strategy for Analogue | Role of Sulfonamide | Potential use of this compound | Reference for Methodology |

| Phenanthroindolizidine Alkaloids (e.g., Antofine) | Multi-step synthesis involving nitration, reduction, and mesylation. | Replacement of a methoxy group to improve druglikeness. | Precursor for the sulfonamide-containing aromatic fragment. | acs.org |

| Various | Late-stage functionalization via cross-coupling. | Introduction of a polar, hydrogen-bonding group. | The bromo-sulfonamide unit for coupling with a complex core. | nih.gov |

Library Synthesis of Sulfonamide Derivatives

Combinatorial chemistry and library synthesis are powerful tools in drug discovery for rapidly generating a large number of structurally related compounds for biological screening. The functional group handles on this compound make it an excellent scaffold for such synthetic efforts.

A recent study demonstrated the facile synthesis of a library of 5-bromo-N-alkylthiophene-2-sulfonamides. The initial scaffold, 5-bromothiophene-2-sulfonamide, was first alkylated on the sulfonamide nitrogen with various alkyl bromides. nih.gov Subsequently, the bromine atom on the thiophene (B33073) ring was used in Suzuki-Miyaura cross-coupling reactions with a diverse set of aryl boronic acids to generate a library of compounds. nih.gov This two-vector approach allows for extensive diversification.

A similar synthetic logic could be applied to this compound. The sulfonamide nitrogen can be alkylated or arylated, and the bromine atom can participate in various palladium-catalyzed cross-coupling reactions. This would allow for the systematic variation of substituents at two points of the molecule, leading to the rapid generation of a focused library of novel sulfonamide derivatives for biological evaluation.

| Library Scaffold | Diversification Point 1 (Reaction) | Diversification Point 2 (Reaction) | Example Yields from Similar Systems | Reference for Methodology |

| 5-Bromo-N-alkylthiophene-2-sulfonamide | N-alkylation | Suzuki-Miyaura Coupling | 56-72% | nih.gov |

| 4-Bromobenzenesulfonamide | N-benzylation | Not Applicable | 90% | google.com |

| Hypothetical: this compound | N-alkylation/arylation | Suzuki/Heck/Buchwald-Hartwig Coupling | Not Reported | N/A |

Precursor for Advanced Materials and Functional Molecules

Beyond its use in the synthesis of discrete small molecules for pharmaceutical applications, this compound holds potential as a precursor for the development of advanced materials and functional molecules with tailored properties.

Monomer and Polymer Component Applications

The development of functional polymers is a major area of materials science. Monomers containing specific functional groups can impart unique properties to the resulting polymer, such as thermal stability, conductivity, or reactivity for post-polymerization modification.

Research has demonstrated the synthesis of polymers with sulfonamide functionalities. For example, a sulfonamide-functionalized poly(styrene oxide) was prepared via the ring-opening polymerization (ROP) of a custom-synthesized styrene (B11656) oxide monomer bearing a protected sulfonamide group. rsc.orgrsc.org This approach yielded well-defined homopolymers with high thermal stability. rsc.orgrsc.org Furthermore, the sulfonamide group could be deprotected post-polymerization to generate a reactive sulfonate moiety, demonstrating a pathway to functional materials like ion-exchange resins or polymer electrolytes. rsc.org

Given this precedent, this compound could be chemically modified to serve as a monomer. For instance, it could be converted into a styrene, epoxide, or other polymerizable derivative. The resulting polymers would contain the bromo-methyl-benzenesulfonamide unit as a repeating functional group, which could be used to tune the material's properties or as a site for subsequent chemical modifications, such as cross-linking or grafting.

| Polymer Type | Monomer Synthesis Strategy | Polymerization Method | Potential Application | Reference for Methodology |

| Poly(thioester sulfonamide)s | Copolymerization of cyclic thioanhydride and N-sulfonyl aziridine | Ring-Opening Copolymerization (ROCOP) | Novel block copolymers | nih.gov |

| Sulfonated Polyimides | Polycondensation of sulfonated diamines and dianhydrides | High-Temperature Polycondensation | Proton exchange membranes for fuel cells | researchgate.net |

| Sulfonamide-functionalized Poly(styrene oxide) | Multi-step synthesis to create a styrene oxide monomer with a sulfonamide group | Ring-Opening Polymerization (ROP) | Precursors to lithium sulfonated polymers | rsc.orgrsc.org |

Components in Self-Assembled Systems and Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O), making it a prime candidate for directing self-assembly processes.

Studies on sulfonamide-substituted silatranes have shown that these molecules form cyclic dimers in the crystalline state through intermolecular hydrogen bonds and other short contacts. mdpi.comnih.gov This demonstrates the capacity of the sulfonamide group to control the formation of well-defined supramolecular structures. The N-H and S=O groups can engage in predictable hydrogen bonding patterns, leading to the formation of tapes, sheets, or other complex architectures.

This compound, or derivatives thereof, could be designed as building blocks for such self-assembled systems. The directional nature of the hydrogen bonds, combined with the steric influence of the methyl group and the potential for halogen bonding from the bromine atom, could be exploited to create novel supramolecular materials. These materials could find applications in areas such as crystal engineering, gel formation, or the development of porous materials.

Development of Dyes, Pigments, and Fluorescent Probes

While direct applications of this compound in the formulation of dyes, pigments, and fluorescent probes are not extensively documented in readily available literature, its structural motifs are present in more complex molecules with such applications. The sulfonamide group, in particular, is a key feature in many functional dyes and fluorescent sensors.

Ligand Design and Coordination Chemistry

The derivatives of this compound are of significant interest in the field of coordination chemistry, where they can be employed as ligands for various metal ions.

Metal Chelation Properties of Sulfonamide Derivatives

Sulfonamide derivatives are known to act as effective metal-chelating agents. The nitrogen and oxygen atoms of the sulfonamide group can coordinate with a wide range of metal ions, forming stable complexes. The synthesis of Schiff base ligands derived from sulfonamides and their subsequent complexation with metal ions such as cobalt(II), copper(II), nickel(II), and zinc(II) have been reported to result in octahedral geometries. nih.gov

The specific binding properties can be tuned by modifying the substituents on the aromatic ring. For example, the presence of the methyl group in this compound can influence the steric and electronic environment around the metal center, thereby affecting the stability and reactivity of the resulting metal complex.

Application in Catalysis as Chiral or Achiral Ligands

The design of ligands for catalysis is a cornerstone of modern synthetic chemistry. While specific catalytic applications of this compound derivatives are not extensively detailed, the broader class of sulfonamide-containing ligands has shown promise in various catalytic transformations.

For instance, chiral sulfonamide ligands can be synthesized and used in asymmetric catalysis to produce enantiomerically enriched products. The sulfonamide moiety can participate in hydrogen bonding interactions with the substrate or a co-catalyst, which can be crucial for achieving high levels of stereocontrol. In one study, N-heterocyclic carbene-catalyzed atroposelective imine umpolung utilized 4-methyl benzenesulfonamide (B165840) to achieve a high enantiomeric ratio in the synthesis of C–O axially chiral benzonitriles. acs.org

Furthermore, achiral sulfonamide-based ligands can be employed in a variety of cross-coupling and other metal-catalyzed reactions. The electronic properties of the ligand, influenced by substituents like the bromo and methyl groups in this compound, can modulate the reactivity of the metal center and influence the outcome of the catalytic cycle.

Design of Metal-Organic Frameworks (MOFs) Components

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. mdpi.com The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tailored by judiciously selecting the metal and organic components. mdpi.com

The table below summarizes the potential applications of this compound derivatives in the development of advanced materials.

| Application Area | Role of this compound Derivative | Potential Outcome |

| Dyes and Pigments | Precursor for complex chromophores | Development of novel colorants with specific properties |

| Fluorescent Probes | Scaffold for fluorophore synthesis | Creation of sensors for metal ions or other analytes |

| Catalysis | Chiral or achiral ligand | Enantioselective synthesis or efficient catalytic transformations |

| Metal-Organic Frameworks | Organic linker | Construction of porous materials for gas storage, separation, or catalysis |

Emerging Research Directions and Future Perspectives for 2 Bromo 5 Methylbenzenesulfonamide Research

Novel Functionalization Strategies and Chemo-Selective Transformations

The core of advancing the utility of 2-bromo-5-methylbenzenesulfonamide lies in the ability to selectively modify its structure. The presence of three distinct functional points—the bromine atom, the sulfonamide group, and the aromatic ring—presents a compelling challenge for chemo-selective transformations.

Future research will likely focus on leveraging the bromine atom as a versatile handle for a variety of cross-coupling reactions. Methodologies like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which have been successfully applied to other bromo-aromatic sulfonamides, could be systematically explored. nih.gov This would enable the introduction of a wide array of aryl, heteroaryl, and amino substituents, thereby generating extensive libraries of novel compounds.

Simultaneously, the sulfonamide moiety offers another site for diversification. N-alkylation or N-arylation of the sulfonamide can be used to modulate the electronic and steric properties of the molecule. nih.gov A key challenge and research focus will be the development of orthogonal protection-deprotection strategies that allow for the selective functionalization of either the bromine or the sulfonamide group without unintended side reactions. For instance, exploring solvent-controlled regiodivergent reactions could offer pathways to selectively target different positions on the molecule, a strategy that has shown promise in related systems. acs.org

Table 1: Potential Chemo-Selective Functionalization Reactions

| Target Site | Reaction Type | Potential Reagents | Desired Outcome |

| Bromine Atom | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Palladium catalyst | C-C bond formation, introduction of new aromatic systems |

| Bromine Atom | Buchwald-Hartwig Amination | Amines, Palladium catalyst | C-N bond formation, introduction of amino groups |

| Bromine Atom | Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | C-C bond formation, introduction of alkynyl groups |

| Sulfonamide (N-H) | N-Alkylation | Alkyl halides, Base | Modification of sulfonamide substituent, tuning solubility |

| Sulfonamide (N-H) | N-Arylation | Aryl halides, Copper/Palladium catalyst | Introduction of aryl groups on nitrogen |

Application in Supramolecular Chemistry and Crystal Engineering for Tailored Materials

The structure of this compound is inherently suited for applications in supramolecular chemistry and crystal engineering. ias.ac.in The sulfonamide group is a robust hydrogen bond donor and acceptor, capable of forming predictable and stable supramolecular synthons. The bromine atom can participate in halogen bonding, a highly directional and tunable non-covalent interaction that is increasingly used in the design of solid-state materials. uomphysics.net

Future investigations will likely explore the self-assembly of this molecule to form well-defined supramolecular architectures such as tapes, sheets, or three-dimensional frameworks. nwhitegroup.com By co-crystallizing this compound with other molecules (co-formers) that have complementary functional groups (e.g., hydrogen bond acceptors or halogen bond acceptors), it may be possible to engineer co-crystals with specific physical properties, such as enhanced solubility or novel optical characteristics. The interplay between strong hydrogen bonds (N-H···O) and weaker, yet significant, halogen bonds (C-Br···O/N) could lead to the construction of complex and functional multi-component crystalline materials. uomphysics.net

Development of Automated Synthesis Platforms for High-Throughput Derivatization

To fully explore the chemical space around the this compound scaffold, high-throughput synthesis methods are essential. The development of automated synthesis platforms can dramatically accelerate the discovery of new derivatives with interesting biological or material properties. palsystem.com